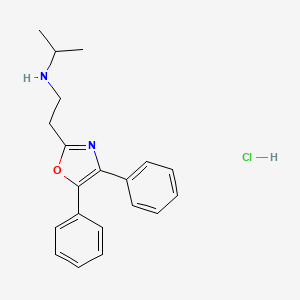
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino alcohols with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s oxazole ring can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: Another oxazole derivative with anti-inflammatory properties.
Isoxazoles: Compounds with a similar five-membered ring structure but containing an additional nitrogen atom.
Uniqueness
4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Properties
CAS No. |
33161-92-1 |
|---|---|
Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
N-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-15(2)21-14-13-18-22-19(16-9-5-3-6-10-16)20(23-18)17-11-7-4-8-12-17;/h3-12,15,21H,13-14H2,1-2H3;1H |
InChI Key |
CJDWNLFADZSIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















